4-Amidinosemicarbazide dihydrochloride
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Overview
Description
4-Amidinosemicarbazide dihydrochloride is a chemical compound with the molecular formula C2H9Cl2N5O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amidino group and a semicarbazide moiety, making it a valuable reagent in synthetic chemistry and a subject of interest in biomedical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amidinosemicarbazide dihydrochloride typically involves the reaction of semicarbazide with an amidino group donor under controlled conditions.
Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis approach, which allows for the efficient production of the compound on a large scale. This method involves the formation of a carbamate intermediate, which is then reacted with hydrazine to yield the desired semicarbazide derivative .
Chemical Reactions Analysis
Types of Reactions: 4-Amidinosemicarbazide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different reduced forms of the semicarbazide.
Substitution: The amidino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted semicarbazides, oxides, and reduced forms of the compound, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
4-Amidinosemicarbazide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of semicarbazones and other derivatives.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various industrial chemicals and as a detection reagent in analytical chemistry .
Mechanism of Action
The mechanism of action of 4-amidinosemicarbazide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. This inhibition can lead to various biological effects, including the disruption of metabolic pathways and the inhibition of cell proliferation .
Comparison with Similar Compounds
Semicarbazide: A related compound with similar chemical properties but lacking the amidino group.
4-Nitrosemicarbazide: Another derivative with a nitro group, used in different chemical reactions and applications
Uniqueness: 4-Amidinosemicarbazide dihydrochloride is unique due to its combination of the amidino and semicarbazide moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other semicarbazide derivatives .
Properties
CAS No. |
28787-22-6 |
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Molecular Formula |
C2H9Cl2N5O |
Molecular Weight |
190.03 g/mol |
IUPAC Name |
1-amino-3-(diaminomethylidene)urea;dihydrochloride |
InChI |
InChI=1S/C2H7N5O.2ClH/c3-1(4)6-2(8)7-5;;/h5H2,(H5,3,4,6,7,8);2*1H |
InChI Key |
CRDUMFPZOLIQCX-UHFFFAOYSA-N |
Canonical SMILES |
C(=NC(=O)NN)(N)N.Cl.Cl |
Origin of Product |
United States |
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